molecular formula C11H13F2NOS B2365593 1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone CAS No. 2329416-54-6

1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone

Cat. No. B2365593
M. Wt: 245.29
InChI Key: GXDRALHXXKZWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been used in various studies to investigate its potential applications in different fields.

Mechanism Of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in various biochemical pathways. This inhibition can lead to changes in cellular processes, which can have physiological effects.

Biochemical And Physiological Effects

Studies have shown that 1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. Additionally, it has been shown to have potential anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone in lab experiments include its synthetic accessibility, high purity, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the use of 1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone in scientific research. Some potential areas of investigation include its potential therapeutic applications, its use as a catalyst in chemical reactions, and its potential as a tool for investigating cellular processes. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with piperidine and difluoromethyl ketone. The reaction is catalyzed by a base and yields the desired compound as a white solid. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)-2-thiophen-3-ylethanone has been utilized in various scientific research studies due to its potential applications in different fields. It has been used as a building block for the synthesis of other compounds that have been investigated for their potential therapeutic applications. Additionally, it has been used in studies to investigate its potential as a catalyst in chemical reactions.

properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NOS/c12-11(13)2-4-14(5-3-11)10(15)7-9-1-6-16-8-9/h1,6,8H,2-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDRALHXXKZWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

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